Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate
CAS No.: 668991-92-2
Cat. No.: VC16804515
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 668991-92-2 |
|---|---|
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | methyl N-(benzylideneamino)-N-phenylcarbamate |
| Standard InChI | InChI=1S/C15H14N2O2/c1-19-15(18)17(14-10-6-3-7-11-14)16-12-13-8-4-2-5-9-13/h2-12H,1H3 |
| Standard InChI Key | DZKGHOLECFEASS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)N(C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Introduction
Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate is an organic compound that combines hydrazine and carboxylate functionalities with a benzylidene group. This compound is of interest in synthetic organic chemistry due to its potential applications in medicinal chemistry and as an intermediate in various chemical syntheses.
Synthesis
The synthesis of Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate typically involves condensation reactions between appropriate starting materials. While specific synthesis details for this compound are not widely documented, similar compounds are often synthesized through reactions involving hydrazines and aldehydes or ketones .
Related Compounds and Their Applications
Several compounds share structural similarities with Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate, including:
Spectroscopic Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume